2-((3-Methylpiperidin-1-yl)sulfonyl)ethanamine
Description
Properties
Molecular Formula |
C8H18N2O2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
2-(3-methylpiperidin-1-yl)sulfonylethanamine |
InChI |
InChI=1S/C8H18N2O2S/c1-8-3-2-5-10(7-8)13(11,12)6-4-9/h8H,2-7,9H2,1H3 |
InChI Key |
HDGAXXSZOQTDIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)CCN |
Origin of Product |
United States |
Preparation Methods
Formation of 3-Methylpiperidine
3-Methylpiperidine can be synthesized through:
-
Transfer hydrogenation : Piperidine-4-carboxylic acid reacts with formaldehyde under catalytic conditions (e.g., Pd/C) to yield 1-methylpiperidine-4-carboxylic acid, followed by decarboxylation.
-
Hydrogenation of pyridine derivatives : For example, 3-methylpyridine derivatives undergo hydrogenation to form the piperidine ring.
Table 1: Key Methods for 3-Methylpiperidine Synthesis
| Method | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Transfer hydrogenation | Piperidine-4-carboxylic acid, formaldehyde, Pd/C | 85–90 | |
| Hydrogenation | 3-Methylpyridine, H₂, Pd/C | 70–75 |
Sulfonylation with Ethanamine
The critical step involves reacting 3-methylpiperidine with a sulfonyl chloride derivative (e.g., ethanesulfonyl chloride) in the presence of a base.
Reaction Mechanism
The sulfonylation proceeds via nucleophilic substitution:
-
Activation of sulfonyl chloride : The chloride leaves, forming a sulfonate intermediate.
-
Attack by ethanamine : The amine displaces the chloride, yielding the sulfonyl-ethanamine adduct.
Table 2: Optimal Sulfonylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| DIPEA (N,N-diisopropylethylamine) | Dichloromethane | 0–25 | 12 | 75–80 | |
| K₂CO₃ | Acetonitrile | 25–30 | 6 | 70–75 |
Key Reaction Steps and Optimization
Sulfonate Intermediate Preparation
Ethanesulfonyl chloride is synthesized from ethanesulfonic acid via:
Table 3: Ethanesulfonyl Chloride Production
Purification and Isolation
Alternative Synthesis Pathways
One-Pot Reactions
A convergent approach combines piperidine synthesis and sulfonylation in a single vessel:
Table 4: One-Pot Synthesis Parameters
Catalyst-Driven Efficiencies
-
Palladium catalysts : Enhance reaction rates in cross-coupling steps (e.g., Suzuki-Miyaura).
-
Chiral ligands : Improve enantioselectivity for asymmetric syntheses.
Challenges and Solutions
Byproduct Formation
Scale-Up Considerations
-
Commercial solvents : Ethyl acetate or toluene replace DMF for industrial compatibility.
-
Catalyst recovery : Pd/C is recycled via filtration for cost efficiency.
Research Findings and Trends
Stereochemical Control
Chiral resolution is achieved via:
Table 5: Enantioselective Hydrogenation Outcomes
Chemical Reactions Analysis
Types of Reactions
2-((3-Methylpiperidin-1-yl)sulfonyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Amines, thiols, and polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
The compound has been identified as a promising lead in drug discovery due to its biological activities. Research indicates that compounds containing piperidine and sulfonyl groups often exhibit diverse pharmacological effects, including:
- Antibacterial Activity : Studies have shown that derivatives of piperidine exhibit significant antibacterial properties, making them candidates for the development of new antibiotics.
- CNS Activity : The piperidine structure is known for its ability to interact with the central nervous system, suggesting potential applications in treating neurological disorders.
Table 1: Biological Activities of Similar Compounds
Chemical Research
In chemical research, 2-((3-Methylpiperidin-1-yl)sulfonyl)ethanamine serves as a valuable synthetic intermediate. Its reactivity can be exploited to synthesize various derivatives with potentially enhanced biological activities. The sulfonyl group enhances the compound's electrophilicity, making it useful in nucleophilic substitution reactions.
Synthesis Pathways :
The synthesis of this compound typically involves several steps, including:
- Formation of the Sulfonamide : Reacting a suitable piperidine derivative with a sulfonyl chloride.
- Amine Formation : Subsequent reactions to introduce the ethanamine group.
Mechanistic Studies
Understanding the mechanism of action of 2-((3-Methylpiperidin-1-yl)sulfonyl)ethanamine is crucial for its application in drug design. Interaction studies with biological targets can provide insights into its therapeutic potential and safety profiles.
Table 2: Mechanistic Insights from Interaction Studies
| Study Type | Findings | References |
|---|---|---|
| Binding Affinity Studies | High affinity for specific receptors | |
| Toxicological Assessments | Low toxicity observed in preliminary tests |
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of compounds similar to 2-((3-Methylpiperidin-1-yl)sulfonyl)ethanamine. For instance, TXA709 has been highlighted as an effective antibacterial agent, showcasing the potential for developing similar compounds targeting resistant bacterial strains .
Additionally, research into the pharmacokinetics and pharmacodynamics of these compounds is ongoing, with preliminary data suggesting favorable absorption and distribution characteristics .
Mechanism of Action
The mechanism of action of 2-((3-Methylpiperidin-1-yl)sulfonyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The table below highlights key structural differences between 2-((3-Methylpiperidin-1-yl)sulfonyl)ethanamine and related compounds:
Key Observations:
- Piperidine Substitution: The position of the methyl group (3- vs.
- Sulfonyl Group Presence: The sulfonamide moiety enhances polarity and hydrogen-bonding capacity, which may improve target engagement compared to non-sulfonylated analogs like 2-(3-methylpiperidin-1-yl)ethanamine .
- Salt Forms : Oxalate and hydrochloride salts improve solubility for pharmaceutical formulation .
Physicochemical Properties
- Purity : Analogs such as 2-[(4-Methylpiperidin-1-yl)sulfonyl]ethanamine oxalate and 2-(3-Methylpiperidin-1-yl)ethanamine are typically synthesized with high purity (95–98%) .
- Solubility : Sulfonamide-containing derivatives (e.g., oxalate salts) exhibit enhanced aqueous solubility compared to free bases .
- Stability : The sulfonyl group may confer resistance to enzymatic degradation, a feature observed in sulfonamide-based drugs like almotriptan (a migraine therapeutic) .
Biological Activity
2-((3-Methylpiperidin-1-yl)sulfonyl)ethanamine, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in pharmacological applications.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a piperidine moiety, which is known for its ability to enhance solubility and bioavailability. The molecular formula is C₈H₁₈N₂O₂S, and it possesses a molecular weight of approximately 194.30 g/mol.
Biological Activity Overview
Research indicates that 2-((3-Methylpiperidin-1-yl)sulfonyl)ethanamine exhibits a range of biological activities, particularly in the context of enzyme inhibition and receptor modulation. Below are key findings from various studies:
Enzyme Inhibition
- GABA Aminotransferase Inhibition : Studies have shown that similar sulfonamide compounds can inhibit GABA aminotransferase (GABA-AT), leading to increased levels of GABA in the brain, which may have therapeutic implications for neurological disorders such as epilepsy .
- Kinase Inhibition : As a small molecule, it may also act as a kinase inhibitor, similar to other compounds in its class that have been developed for cancer treatment .
Receptor Modulation
- TRPV1 Antagonism : The compound's structural analogs have demonstrated activity against the transient receptor potential vanilloid 1 (TRPV1), suggesting potential analgesic properties . TRPV1 antagonists are being explored for their role in pain management.
- Serotonin Receptors : There is emerging evidence that compounds with similar structures can influence serotonin receptor activity, which is crucial for regulating mood and temperature homeostasis .
Case Studies and Research Findings
Mechanistic Insights
The biological activity of 2-((3-Methylpiperidin-1-yl)sulfonyl)ethanamine can be attributed to its ability to interact with specific enzymes and receptors:
- GABA-AT Mechanism : By inhibiting GABA-AT, the compound prevents the breakdown of GABA, enhancing its inhibitory effects on neurotransmission.
- TRPV1 Interaction : The binding affinity to TRPV1 suggests that this compound could modulate pain pathways effectively, providing relief without the side effects commonly associated with opioids.
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-((3-Methylpiperidin-1-yl)sulfonyl)ethanamine, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via reductive amination of 3-methylpiperidine derivatives with ethanamine precursors, using sodium cyanoborohydride or hydrogen gas with palladium catalysts in solvents like methanol or ethanol . Alternatively, nucleophilic substitution reactions involving sulfonyl chlorides and amine intermediates under basic conditions (e.g., NaOH in dichloromethane) are effective . Key factors for yield optimization include pH control, solvent polarity, and catalyst loading (e.g., 5-10% Pd/C for hydrogenation) .
Q. How can researchers verify the structural integrity and purity of 2-((3-Methylpiperidin-1-yl)sulfonyl)ethanamine post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze - and -NMR to confirm sulfonyl and piperidine proton environments (e.g., sulfonyl S=O stretch at ~1350-1160 cm) .
- Mass Spectrometry (MS) : Use high-resolution MS to validate the molecular ion peak (e.g., [M+H] at m/z calculated for CHNOS) .
- X-ray Crystallography : Employ SHELXL for single-crystal refinement to resolve stereochemistry and bond angles .
Q. What safety protocols should be followed when handling 2-((3-Methylpiperidin-1-yl)sulfonyl)ethanamine in laboratory settings?
- Methodological Answer : Adopt ECHA guidelines for sulfonamide derivatives:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact .
- Store in airtight containers at 2-8°C to prevent hydrolysis of the sulfonyl group .
- Neutralize waste with dilute acetic acid before disposal .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity and stability of 2-((3-Methylpiperidin-1-yl)sulfonyl)ethanamine?
- Methodological Answer : Apply density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model:
- Thermochemistry : Calculate bond dissociation energies (e.g., S-N bond stability) and transition states for sulfonation reactions .
- Solvation Effects : Use COSMO-RS to predict solubility in polar vs. non-polar solvents .
- pKa Estimation : Determine basicity of the ethanamine moiety using proton affinity calculations .
Q. What strategies are effective for resolving contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Conduct systematic meta-analysis:
- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to isolate variables .
- Dose-Response Curves : Compare EC values across studies to identify outliers due to impurity interference .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm receptor specificity (e.g., GPCR vs. ion channel targets) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
- Methodological Answer :
- Analog Synthesis : Modify the 3-methylpiperidine or sulfonyl group (e.g., introduce fluorine or methyl substituents) .
- In Vitro Screening : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to crystallized receptor sites (e.g., PDB entries) .
Q. What experimental approaches are recommended for elucidating the compound’s metabolic pathways?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Isotope Labeling : Synthesize -labeled ethanamine to track metabolic products in excretion studies .
- Enzyme Inhibition Assays : Test CYP450 isoform inhibition using fluorogenic substrates (e.g., CYP3A4) .
Q. How can reaction scalability be improved without compromising enantiomeric purity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
